molecular formula C15H16ClNO3 B3033392 2-(((5-Chloro-2,4-dimethoxyphenyl)amino)methyl)phenol CAS No. 1019495-83-0

2-(((5-Chloro-2,4-dimethoxyphenyl)amino)methyl)phenol

Cat. No.: B3033392
CAS No.: 1019495-83-0
M. Wt: 293.74 g/mol
InChI Key: XHFZEBPWGTVHLM-UHFFFAOYSA-N
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Description

2-(((5-Chloro-2,4-dimethoxyphenyl)amino)methyl)phenol is a chemical compound of significant interest in specialized pharmacological research, particularly within the study of novel psychoactive substances (NPS). This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Structurally, this chloro-substituted compound is an analog of the 25X-NBOH series, a class of substituted N-benzylphenethylamines known for high-affinity interaction with serotonin (5-HT) receptors . Research on closely related compounds, such as 25C-NBOH and 25I-NBOH, has demonstrated that they act as potent and selective full agonists at the 5-HT 2A receptor subtype . The 5-HT 2A receptor is a primary molecular target for classic hallucinogens and is critically involved in modulating perception, cognition, and mood . Therefore, this compound and its analogs serve as valuable chemical tools for in vitro and in vivo studies aimed at elucidating the complex signaling mechanisms, downstream effects, and structure-activity relationships (SAR) of the 5-HT 2A receptor . Researchers utilize these compounds to investigate the physiological and behavioral correlates of 5-HT 2A receptor activation. Preclinical studies on NBOH analogs have shown they can produce hallucinogen-like effects in animal models, such as a head twitch response in mice, and can partially substitute for the discriminative stimulus effects of established hallucinogens like DOM . It is crucial for researchers to be aware that investigations into structurally similar compounds have revealed significant safety concerns , including potential cardiotoxicity . In vitro studies on analogs like 25C-NBOH and 25I-NBOH have indicated adverse effects on cardiomyocyte viability and cardiac function, such as QT interval prolongation linked to the inhibition of the hERG potassium channel . Handling this substance requires strict adherence to safety protocols.

Properties

IUPAC Name

2-[(5-chloro-2,4-dimethoxyanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3/c1-19-14-8-15(20-2)12(7-11(14)16)17-9-10-5-3-4-6-13(10)18/h3-8,17-18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFZEBPWGTVHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NCC2=CC=CC=C2O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Conditions

  • Amine component : 5-Chloro-2,4-dimethoxyaniline.
  • Aldehyde component : Formaldehyde (or paraformaldehyde).
  • Phenolic substrate : Salicylaldehyde or o-cresol derivatives.

Typical conditions involve refluxing in a polar aprotic solvent (e.g., dimethylformamide or methanol) at 60–90°C for 2–12 hours. A base such as dicyclohexylamine is often added to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack. For example, a protocol adapted from flavone Mannich base synthesis achieved a 59.7% yield by reacting chrysin with dicyclohexylamine and formaldehyde in methanol.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of characteristic peaks:

  • ¹H NMR : Aromatic protons at $$ \delta $$ 6.8–7.5 ppm, methoxy singlet at $$ \delta $$ 3.8–4.0 ppm, and aminomethyl protons at $$ \delta $$ 4.2–4.5 ppm.
  • ¹³C NMR : Methoxy carbons at $$ \delta $$ 55–60 ppm and quaternary carbons adjacent to chlorine at $$ \delta $$ 115–125 ppm.

Catalytic Methods and Optimization

Transition metal catalysts and sonication improve reaction efficiency and regioselectivity.

Nickel-Catalyzed Coupling

A sonication-assisted method using ammonium nickel sulphate (10 mol%) in water at 25°C produced benzoxazole analogs in 85–92% yields. Adapting this for the target compound:

  • Reactants : 5-Chloro-2,4-dimethoxyaniline, salicylaldehyde, and formaldehyde.
  • Conditions : Sonicated for 1–2 hours, extracted with ethyl acetate, and purified via column chromatography.

Reductive Amination

An alternative route involves reductive amination between 5-chloro-2,4-dimethoxyaniline and 2-hydroxybenzaldehyde using sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) in methanol. This method avoids harsh acidic conditions and achieves yields >70%.

Advanced Synthetic Strategies

Solid-Phase Synthesis

Patented methods for analogous compounds employ solid-supported reagents to streamline purification. For example, a bromoacetate intermediate bound to a resin reacts with the phenolic amine under microwave irradiation, reducing reaction times to <30 minutes.

Radiolabeling and Isotope Incorporation

For pharmacological studies, $$ ^{11}\text{C} $$-labeled derivatives are synthesized via $$ O $$-methylation with $$ [^{11}\text{C}]\text{CH}_3\text{I} $$ in dimethyl sulfoxide at 90°C. This technique requires high-purity precursors and HPLC purification to isolate the radiotracer.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Mannich Reaction Methanol, 60°C, 2–12 hrs 44–60% Scalable, minimal byproducts Long reaction times
Nickel-Catalyzed Water, sonication, 25°C, 1–2 hrs 85–92% Eco-friendly, fast Requires specialized equipment
Reductive Amination Methanol, $$ \text{NaBH}_3\text{CN} $$, RT >70% Mild conditions Sensitivity to moisture
Solid-Phase Microwave, resin-bound, 30 mins 65–75% Easy purification High cost of resins

Chemical Reactions Analysis

Types of Reactions

2-(((5-Chloro-2,4-dimethoxyphenyl)amino)methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2-(((5-Chloro-2,4-dimethoxyphenyl)amino)methyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(((5-Chloro-2,4-dimethoxyphenyl)amino)methyl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other chloro- and methoxy-substituted aromatic derivatives allow for comparative analysis. Below, key analogs are discussed, with a focus on substituent effects, biological targets, and structure-activity relationships (SAR).

Structural Analogues and Pharmacological Profiles

Compound Name Substituents Molecular Weight (g/mol) Biological Target Activity (IC50/EC50) Reference
2-(((5-Chloro-2,4-dimethoxyphenyl)amino)methyl)phenol 5-Cl, 2,4-(OCH3), NHCH2-PhOH 323.75 (calculated) Not reported N/A
A-740003 3,4-Dimethoxyphenyl, quinolinyl, cyanoimino 487.5 P2X7 receptor antagonist 18–40 nM (rat/human)
PNU-120596 5-Cl, 2,4-(OCH3), urea, isoxazolyl 323.7 α7 nAChR positive allosteric modulator Potentiates α7 currents >100-fold
4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol 4-Cl, oxadiazole ~300–350 Anticancer (in vitro) Varies by substituent
2-(2-[(2,6-Dichlorophenyl)amino]phenyl)ethanol 2,6-Cl2, ethanol side chain 296.18 Crystallographic study (no bioactivity) N/A

Key Structural and Functional Differences

Substituent Positioning: The 2,4-dimethoxy-5-chloro substitution in the target compound contrasts with 3,4-dimethoxy in A-740003. Positional differences influence receptor binding; for example, A-740003’s 3,4-dimethoxy group enhances P2X7 receptor affinity , while PNU-120596’s 2,4-dimethoxy substitution is critical for α7 nAChR modulation .

Linkage Type: The aminomethylene bridge in the target compound differs from the urea linkage in PNU-120594. Urea derivatives often exhibit stronger hydrogen-bonding interactions, which may explain PNU-120596’s potentiation of α7 nAChR .

Biological Targets: PNU-120596 and A-740003 target ion channels (α7 nAChR and P2X7, respectively), suggesting that chloro-dimethoxy aromatic systems are privileged scaffolds in neuropharmacology. The target compound’s lack of a urea or cyanoimino group may limit similar activity. Anticancer analogs () with chloro and heterocyclic substituents highlight the role of electronegative groups in DNA intercalation or topoisomerase inhibition, a mechanism less likely in the target compound due to its simpler structure .

Physicochemical Properties

  • Hydrogen Bonding: The phenolic -OH and secondary amine groups in the target compound may enhance solubility compared to purely lipophilic analogs like A-740003.

Biological Activity

2-(((5-Chloro-2,4-dimethoxyphenyl)amino)methyl)phenol, also known by its CAS number 1019495-83-0, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H18ClN1O3. The presence of the chloro and methoxy groups in its structure suggests potential for significant biological interactions.

The compound's mechanism of action is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It may function as an inhibitor by binding to active sites on enzymes or altering receptor functions through competitive inhibition or allosteric modulation. These interactions can influence biochemical pathways, leading to therapeutic effects.

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit antioxidant properties , which can be beneficial in preventing oxidative stress-related diseases. The presence of hydroxyl groups in the phenolic structure enhances this activity.

Anti-inflammatory Effects

Studies have shown that related compounds can inhibit pathways involved in inflammation, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. For instance, compounds with similar aryl structures have demonstrated significant inhibition of leukotriene B4 formation in human neutrophils, indicating potential anti-inflammatory activity.

Anticancer Potential

Initial studies suggest that this compound may have anticancer properties . For example, derivatives have been tested for their ability to inhibit cancer cell proliferation with promising results.

Case Studies and Research Findings

StudyFindings
In vitro study on antioxidant activity The compound exhibited a significant reduction in reactive oxygen species (ROS) levels in cultured cells, suggesting strong antioxidant potential.
Anti-inflammatory assays Demonstrated IC50 values indicating effective inhibition of COX-1 and COX-2 enzymes, with values ranging from 1 to 7 μM for structurally similar compounds.
Cancer cell proliferation assays Showed IC50 values for inhibiting the proliferation of various cancer cell lines, highlighting its potential as an anticancer agent.

Safety and Toxicology

While the biological activities are promising, it is essential to consider the safety profile of this compound. Preliminary toxicological assessments indicate that doses above a certain threshold can lead to adverse effects in animal models. Further studies are required to establish a comprehensive safety profile.

Q & A

Q. What are the optimal synthetic routes for 2-(((5-Chloro-2,4-dimethoxyphenyl)amino)methyl)phenol, and how can reaction conditions be standardized?

  • Methodological Answer : A common approach involves condensation of a substituted aniline with a phenolic aldehyde precursor under mild acidic or basic conditions. For example, in analogous compounds, refluxing methanol with stoichiometric reagents (e.g., NaBH₄ for reductive amination) followed by purification via silica-gel chromatography yields high-purity products . Optimization should focus on solvent choice (e.g., THF/ethanol mixtures for stability), temperature control (e.g., 273 K for selective reduction), and reaction monitoring via TLC or HPLC. Yield improvements (>80%) are achievable by adjusting stoichiometry and reaction time .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR can resolve the phenolic -OH, methoxy groups, and chloro-substituted aromatic signals. For example, methoxy protons typically appear as singlets at δ ~3.8 ppm, while aromatic protons split based on substitution patterns .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C₁₅H₁₅ClN₂O₃, expected [M+H]⁺ = 313.07).
  • X-ray Crystallography : Resolves stereochemistry and intramolecular interactions (e.g., O-H⋯N hydrogen bonds stabilizing conformation) .

Q. How can purification challenges, such as byproduct formation, be mitigated?

  • Methodological Answer :
  • Column Chromatography : Use gradient elution (e.g., chloroform:methanol 9:1 to 7:3) to separate polar byproducts .
  • Recrystallization : Non-polar solvents like n-hexane or ethyl acetate yield high-purity crystals by exploiting solubility differences .
  • TLC Monitoring : Pre-purification analysis identifies impurities early, reducing iterative purification steps.

Advanced Research Questions

Q. How can stereochemical uncertainties in the aminophenol moiety be resolved?

  • Methodological Answer :
  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)-configured amines) to control stereocenters during synthesis .
  • Circular Dichroism (CD) : Correlates absolute configuration with Cotton effects in UV-Vis spectra.
  • X-ray Diffraction : Defines spatial arrangement of substituents (e.g., (R,R) diastereomers confirmed via crystallography) .

Q. What experimental designs are suitable for assessing environmental persistence and ecotoxicological impacts?

  • Methodological Answer :
  • Fate Studies : Track degradation pathways (hydrolysis, photolysis) under simulated environmental conditions (pH, UV exposure). Measure half-lives using LC-MS/MS .
  • Biotic Compartment Analysis : Assess bioaccumulation in model organisms (e.g., Daphnia magna) via OECD Test Guideline 305.
  • Ecotoxicology : Acute/chronic toxicity assays (e.g., algal growth inhibition, fish embryo toxicity) to determine EC₅₀ values .

Q. How can contradictions in bioactivity data (e.g., conflicting IC₅₀ values) be reconciled?

  • Methodological Answer :
  • Dose-Response Reproducibility : Standardize assay conditions (cell lines, incubation times) across labs. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
  • Metabolite Interference : Use LC-HRMS to identify active metabolites or degradation products that may skew results.
  • Computational Modeling : Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to target receptors, validating experimental bioactivity .

Q. What strategies address low solubility in aqueous media for in vitro studies?

  • Methodological Answer :
  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity.
  • Pro-drug Design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily, which hydrolyze in vivo to release the active compound .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release and improved bioavailability.

Data Contradiction Analysis

Q. How to interpret conflicting spectral data (e.g., NMR shifts) across studies?

  • Methodological Answer :
  • Solvent Effects : Compare data acquired in identical solvents (e.g., DMSO-d₆ vs. CDCl₃), as proton chemical shifts vary with solvent polarity .
  • Dynamic Exchange : Phenolic -OH protons may appear broad or absent due to hydrogen bonding or exchange with trace water. Use deuterated solvents and controlled humidity during analysis.
  • Reference Standards : Cross-validate with commercially available analogs (e.g., 2-(aminomethyl)phenol derivatives) to confirm assignments .

Safety and Handling Protocols

Q. What are critical safety considerations during large-scale synthesis?

  • Methodological Answer :
  • Ventilation : Use fume hoods to handle volatile reagents (e.g., chloroform, THF).
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact, as halogenated phenols may exhibit dermal toxicity .
  • Waste Management : Neutralize acidic/basic waste streams before disposal and segregate halogenated organic waste for incineration .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((5-Chloro-2,4-dimethoxyphenyl)amino)methyl)phenol
Reactant of Route 2
Reactant of Route 2
2-(((5-Chloro-2,4-dimethoxyphenyl)amino)methyl)phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.